molecular formula C19H21NO2S B493814 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole

Cat. No.: B493814
M. Wt: 327.4g/mol
InChI Key: KNOUYDASFHNUAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is a complex organic compound that features a benzoxazole moiety linked to a tert-butylphenyl ether group via a sulfanyl ethyl chain.

Properties

Molecular Formula

C19H21NO2S

Molecular Weight

327.4g/mol

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethylsulfanyl]-1,3-benzoxazole

InChI

InChI=1S/C19H21NO2S/c1-19(2,3)14-8-10-15(11-9-14)21-12-13-23-18-20-16-6-4-5-7-17(16)22-18/h4-11H,12-13H2,1-3H3

InChI Key

KNOUYDASFHNUAW-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCSC2=NC3=CC=CC=C3O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole typically involves the reaction of 2-aminophenol with appropriate aldehydes, ketones, or acids to form the benzoxazole ring . The sulfanyl ethyl chain is introduced through a nucleophilic substitution reaction, where a suitable thiol reacts with an alkyl halide. The final step involves the etherification of the benzoxazole derivative with 4-tert-butylphenol under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as metal catalysts or ionic liquids can be employed to enhance reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole moiety can bind to active sites, inhibiting enzyme activity or modulating receptor function. The sulfanyl ethyl chain and tert-butylphenyl ether group contribute to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl phenyl ether
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl 4-methylphenyl ether
  • 2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl 4-chlorophenyl ether

Uniqueness

2-{[2-(4-tert-butylphenoxy)ethyl]sulfanyl}-1,3-benzoxazole is unique due to the presence of the tert-butyl group, which enhances its lipophilicity and stability. This structural feature distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties .

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